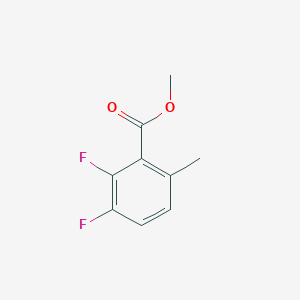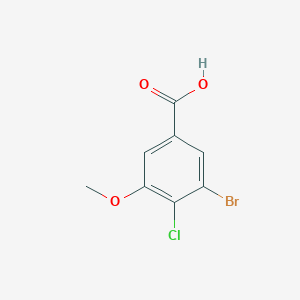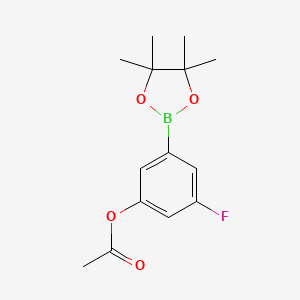
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” are typically organic molecules that contain a boronic ester group . They are often used as intermediates in the synthesis of more complex organic molecules .
Synthesis Analysis
The synthesis of such compounds usually involves a substitution reaction . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques like X-ray diffraction . The structure is often further analyzed using computational methods like density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on their specific structure and the reaction conditions. They are often used in coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using a variety of techniques. For example, their solubility can be tested experimentally, and their molecular properties can be analyzed using computational methods .Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA has been studied for its potential applications in a variety of scientific research fields. It has been shown to modulate the activity of several enzymes, including the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential use in drug delivery systems due to its ability to bind to certain molecules and increase their solubility. In addition, 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA has been studied for its potential use in the development of novel catalysts, as well as its ability to bind to certain proteins and alter their structure.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA is not fully understood, but it is believed to involve the binding of the molecule to certain enzymes and receptors, which then modulates their activity. The molecule has been shown to bind to the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and to modulate its activity. It has also been shown to bind to certain proteins and alter their structure, which could potentially be used to develop novel catalysts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA are not fully understood, but it has been shown to modulate the activity of certain enzymes and receptors. It has been shown to bind to the enzyme acetylcholinesterase and modulate its activity, which could potentially lead to changes in the levels of acetylcholine in the body. It has also been studied for its potential use in drug delivery systems due to its ability to bind to certain molecules and increase their solubility.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA in laboratory experiments is its ability to modulate the activity of certain enzymes and receptors. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA in laboratory experiments. It is not water-soluble, so it must be used in a solvent such as dichloromethane or toluene. In addition, the mechanism of action is not fully understood, so it is difficult to predict the exact effects of the compound on a given system.
Zukünftige Richtungen
There are several potential future directions for research on 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA. One potential direction is to further investigate the mechanism of action of the compound and its potential applications in drug delivery systems. Additionally, further research could be done to investigate the potential use of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA as a novel catalyst. Finally, further research could be done to investigate the potential effects of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA on the physiological and biochemical processes in the body.
Synthesemethoden
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA can be synthesized from commercially available starting materials through a multi-step reaction sequence. The first step involves the reaction of 4-fluorophenol with 4-methyl-1,3-dioxolane in the presence of a base to form a fluorinated phenol. This is then reacted with the diboronic acid ester 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl phenyl acetate to form 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetateM-DPA. The reaction is carried out in a solvent such as dichloromethane or toluene and yields a product that is >90% pure.
Eigenschaften
IUPAC Name |
[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-9(17)18-12-7-10(6-11(16)8-12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDDEDUBVQYMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(t-Butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)
amino}propanoic acid](/img/structure/B6309276.png)
![Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309283.png)
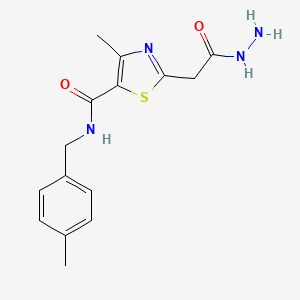
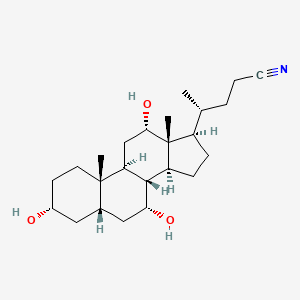
amino}propanoic acid](/img/structure/B6309299.png)
amino}propanoic acid](/img/structure/B6309305.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)
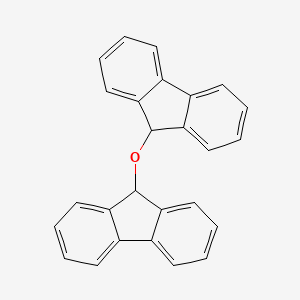
![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)
